molecular formula C9H4BrF3O B2866873 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene CAS No. 2379918-32-6

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene

Cat. No.: B2866873
CAS No.: 2379918-32-6
M. Wt: 265.029
InChI Key: JKEVSHYDHYSIKM-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4BrF3O and a molecular weight of 265.03 g/mol . This compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures. This reaction generates 5-bromo-2-(trifluoromethoxy)phenyllithium, which then undergoes elimination to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom and the ethynyl group. The bromine atom can undergo oxidative addition with transition metal catalysts, facilitating coupling reactions. The ethynyl group can participate in various addition and substitution reactions, depending on the reaction conditions .

Comparison with Similar Compounds

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom, an ethynyl group, and a trifluoromethoxy group, which provides a distinct set of reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2-ethynyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVSHYDHYSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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